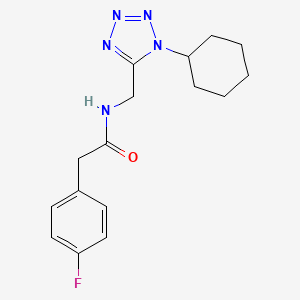

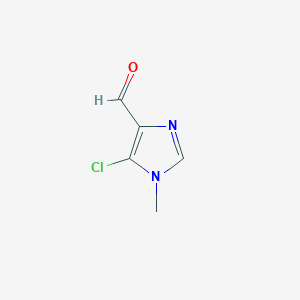

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde

Overview

Description

5-Chloro-1-methylimidazole is a 5-halo-1-methylimidazole . It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, 4-Imidazolecarboxaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Molecular Structure Analysis

The molecular structure of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

5-Chloro-1-methylimidazole participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . There are also various protocols for the synthesis of imidazoles .Physical And Chemical Properties Analysis

The empirical formula of 5-chloro-1-methylimidazole is C4H5ClN2, and its molecular weight is 116.55 . It has a refractive index of n20/D 1.511 (lit.), a boiling point of 82-85 °C/11 mmHg (lit.), and a density of 1.25 g/mL at 25 °C (lit.) .Scientific Research Applications

- Researchers use this compound to create novel derivatives with potential pharmaceutical applications. For instance, it can be modified to develop new drugs targeting specific diseases .

- MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. The compound’s aldehyde functionality contributes to MOF formation and reactivity .

- Epoxides are valuable intermediates in organic synthesis, and this reaction pathway provides a useful route to these functional groups .

- Researchers investigate how modifications to the imidazole core impact material properties, such as absorption spectra and charge transport .

Organic Synthesis and Medicinal Chemistry

Metal-Organic Frameworks (MOFs)

Epoxidation Reactions

Functional Materials

Anti-Tubercular Research

Safety and Hazards

5-Chloro-1-methylimidazole has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Imidazole is a key component in many functional molecules and is used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for this heterocycle . Therefore, the future directions for 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde could involve exploring its potential uses in these applications.

Mechanism of Action

Biochemical Pathways

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde has been reported to participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This suggests that it may play a role in the metabolism of certain compounds in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .

properties

IUPAC Name |

5-chloro-1-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-4(2-9)5(8)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIJHXXCYUAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | |

CAS RN |

1256560-89-0 | |

| Record name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)

![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)